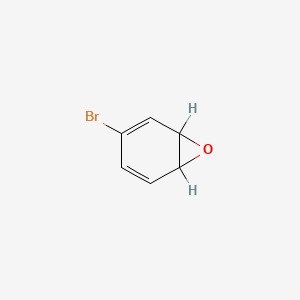

Bromobenzene-3,4-oxide

Descripción

Significance of Bromobenzene-3,4-oxide as a Model Reactive Metabolite in Xenobiotic Biotransformation Studies

Bromobenzene (B47551), an industrial solvent and additive in motor oils, is a well-established model compound for studying chemically induced liver and kidney damage. oup.comitmedicalteam.pl Its toxicity is not caused by the compound itself, but rather by its metabolic products. itmedicalteam.pl The biotransformation of bromobenzene in the liver leads to the formation of highly reactive metabolites, with bromobenzene-3,4-oxide being a key player. oup.come-jehs.orgtandfonline.com

The formation of bromobenzene-3,4-oxide is catalyzed by cytochrome P-450 enzymes, a major system involved in drug metabolism. itmedicalteam.ple-jehs.orgt3db.ca This reactive epoxide is an electrophilic molecule, meaning it is attracted to electron-rich sites in cells. ljmu.ac.uk This reactivity allows it to bind covalently to cellular macromolecules like proteins, a process strongly correlated with its toxic effects. researchgate.netnih.gov Specifically, bromobenzene-3,4-oxide has been shown to alkylate histidine and lysine (B10760008) residues in liver proteins. nih.govacs.org

The study of bromobenzene-3,4-oxide has been instrumental in illustrating the concept of metabolic activation, where a relatively inert parent compound is converted into a toxic metabolite. It serves as a classic example of how the balance between metabolic activation and detoxification pathways determines the ultimate outcome of exposure to a xenobiotic. tandfonline.comljmu.ac.uk Detoxification of bromobenzene-3,4-oxide can occur through several routes, including hydration by epoxide hydrolase to form a dihydrodiol, or conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. tandfonline.comljmu.ac.uk When the rate of formation of the epoxide exceeds the capacity of these detoxification pathways, cellular damage ensues. tandfonline.com

The differential metabolism of bromobenzene to its 3,4-oxide versus its 2,3-oxide isomer has also provided valuable insights. Research has shown that the 3,4-oxide is the more cytotoxic of the two, highlighting the stereo- and regioselectivity of enzymatic reactions in determining toxicity. scispace.comwur.nl

Historical Context of Research on Arene Oxides in Biochemical Systems

The study of arene oxides, the class of compounds to which bromobenzene-3,4-oxide belongs, dates back to the mid-20th century. numberanalytics.com Initially, they were identified as intermediates in the metabolism of aromatic compounds. numberanalytics.com The recognition of their high reactivity, stemming from the strained three-membered epoxide ring fused to an aromatic system, was a significant milestone. numberanalytics.comebi.ac.ukmt.com

Arene oxides are now understood to be pivotal intermediates in the metabolism of numerous aromatic hydrocarbons. numberanalytics.com Their formation is a common step in the pathway leading to the excretion of these compounds, but it also represents a critical juncture where detoxification or bioactivation to toxic and even carcinogenic species can occur. numberanalytics.comtaylorandfrancis.com The hepatotoxicity of bromobenzene and the carcinogenicity of polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) are classic examples where arene oxide formation is a key event. taylorandfrancis.com

Research in this area has been driven by the need to understand the mechanisms of chemical toxicity and carcinogenesis. The development of analytical techniques has been crucial in identifying these unstable intermediates and their subsequent reaction products. nih.gov The study of arene oxides has not only been confined to toxicology but also has implications in organic synthesis, where their unique reactivity is harnessed to create complex molecules. numberanalytics.comnumberanalytics.com

Structural Elucidation Challenges and Approaches for Reactive Epoxides

The inherent reactivity and instability of arene oxides like bromobenzene-3,4-oxide pose significant challenges for their direct structural elucidation. nih.gov These compounds are often transient intermediates in metabolic pathways and are not easily isolated for traditional spectroscopic analysis. ku.edu In fact, bromobenzene-3,4-oxide itself has never been isolated or synthesized. ku.edu

To overcome these challenges, researchers have employed a variety of indirect and advanced analytical techniques:

Trapping with Nucleophiles: One common strategy is to trap the reactive epoxide with a nucleophile, such as glutathione or N-acetylcysteine, to form a stable adduct. nih.gov These stable derivatives can then be isolated and their structures determined using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov The structure of the adduct provides definitive evidence for the transient existence of the epoxide intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been instrumental in identifying the metabolic products of bromobenzene, such as the bromophenols that are formed from the rearrangement of the epoxide intermediates. nih.govscispace.com By identifying the specific isomers of the bromophenols, researchers can infer the structure of the precursor epoxide.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the various metabolites of bromobenzene from biological samples, providing insights into the different metabolic pathways and their relative importance. nih.govnih.gov

Antibody-Based Detection: Specific antibodies have been developed to detect adducts of bromobenzene oxides with protein sulfhydryl groups, providing a sensitive method for identifying the protein targets of these reactive metabolites. epa.govku.edu

Synthesis of Model Adducts: Researchers have synthesized authentic standards of the expected adducts, for example, the products of the reaction of bromobenzene-3,4-oxide with amino acid residues like histidine and lysine. nih.govku.edu These standards can then be used to confirm the identity of the adducts formed in vivo through chromatographic and spectroscopic comparison. nih.gov

These approaches, often used in combination, have allowed for a detailed understanding of the formation and fate of bromobenzene-3,4-oxide and other reactive epoxides, despite the inability to directly observe them.

Structure

3D Structure

Propiedades

Número CAS |

51981-75-0 |

|---|---|

Fórmula molecular |

C6H5BrO |

Peso molecular |

173.01 g/mol |

Nombre IUPAC |

3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H5BrO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H |

Clave InChI |

FVTNDWDQRAAPCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2C1O2)Br |

SMILES canónico |

C1=CC(=CC2C1O2)Br |

Sinónimos |

omobenzene 3,4-oxide bromobenzene-3,4-epoxide |

Origen del producto |

United States |

Formation and Biotransformation Pathways of Bromobenzene 3,4 Oxide

Enzymatic Epoxidation Mechanisms of Bromobenzene (B47551) to Bromobenzene-3,4-oxide

The metabolic activation of bromobenzene to its reactive intermediate, bromobenzene-3,4-oxide, is a critical step mediated by enzymatic epoxidation. This biotransformation is primarily carried out by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes. The process involves the insertion of an oxygen atom across the 3,4-double bond of the bromobenzene ring, forming an epoxide. This reaction is a key example of Phase I metabolism, which typically introduces or exposes functional groups on xenobiotic compounds, preparing them for subsequent detoxification or, in some cases, leading to bioactivation and toxicity. The formation of bromobenzene-3,4-oxide is a regioselective process, with different CYP isoforms exhibiting varying preferences for the site of epoxidation on the bromobenzene molecule.

Role of Cytochrome P450 Monooxygenases (CYPs) in Regioselective Oxidation

Cytochrome P450 monooxygenases are the primary enzymes responsible for the oxidative metabolism of a vast array of foreign compounds, including bromobenzene. These enzymes, located predominantly in the endoplasmic reticulum of liver cells, catalyze the epoxidation of bromobenzene to form two primary regioisomeric epoxides: bromobenzene-3,4-oxide and bromobenzene-2,3-oxide. The formation of p-bromophenol is indicative of the generation of bromobenzene-3,4-oxide, while o-bromophenol arises from bromobenzene-2,3-epoxide. The regioselectivity of this oxidation is highly dependent on the specific CYP isoforms involved, with some enzymes preferentially catalyzing the formation of the 3,4-epoxide over the 2,3-epoxide. This differential metabolism is significant as bromobenzene-3,4-oxide has been proposed to be the more cytotoxic of the two reactive metabolites.

A number of specific cytochrome P450 isoforms have been implicated in the metabolism of bromobenzene. Research has highlighted the particular importance of CYP2E1 in the bioactivation of various xenobiotics, including benzene (B151609) and, by extension, bromobenzene. CYP2E1 is known to metabolize small, hydrophobic substrates and its activity can be induced by substances like ethanol. While direct studies on all listed isoforms with bromobenzene are not extensively detailed in the provided context, the general understanding is that multiple CYPs can contribute to its metabolism. For instance, studies on the metabolism of other aromatic hydrocarbons often show involvement from the CYP1A and CYP2B subfamilies. The contribution of each isoform can vary depending on factors such as species, genetic polymorphisms, and prior exposure to inducers or inhibitors of these enzymes. The metabolism of many drugs and xenobiotics is often shared across multiple CYP isoforms, including CYP1A2 , CYP2A6 , CYP2B6 , and CYP3A4 , suggesting a potential role for these in bromobenzene epoxidation as well.

The formation of bromobenzene-3,4-oxide can be significantly altered by the induction or inhibition of specific CYP isoforms. Induction, an increase in the amount and activity of an enzyme in response to a chemical signal, can enhance the metabolic activation of bromobenzene. For example, pretreatment of rats with phenobarbital (B1680315) , a known inducer of CYP2B enzymes, has been shown to increase the formation of both o-bromophenol and p-bromophenol, indicating an increased epoxidation at both the 2,3- and 3,4-positions. In contrast, inducers like 3-methylcholanthrene and β-naphthoflavone , which primarily induce CYP1A enzymes, markedly increase the formation of o-bromophenol but have a lesser effect on p-bromophenol production, suggesting a preference for the 2,3-epoxidation pathway by these induced isoforms.

Conversely, inhibition of CYP enzymes can decrease the formation of bromobenzene-3,4-oxide. Inhibition can be competitive, non-competitive, or mechanism-based, and can lead to a reduction in the bioactivation of bromobenzene. These studies are crucial for understanding the potential for drug-drug interactions, where one substance might alter the metabolism and potential toxicity of bromobenzene by affecting the activity of the metabolizing CYP enzymes.

Effects of Inducers on Bromobenzene Metabolism

| Inducer | Primary CYP Isoforms Induced | Effect on o-bromophenol (from 2,3-epoxide) | Effect on p-bromophenol (from 3,4-epoxide) |

|---|---|---|---|

| Phenobarbital | CYP2B family | Increased formation | Increased formation |

| 3-Methylcholanthrene | CYP1A family | Markedly increased formation | Less significant increase |

| β-Naphthoflavone | CYP1A family | Markedly increased formation | Less significant increase |

Formation in Extrahepatic Tissues: Research Perspectives

While the liver is the primary site of bromobenzene metabolism, evidence suggests that its bioactivation can also occur in extrahepatic tissues, such as the lung and kidney. The presence of CYP enzymes in these tissues allows for the local formation of reactive metabolites like bromobenzene-3,4-oxide, which can contribute to tissue-specific toxicity. The covalent binding of bromobenzene metabolites to macromolecules has been observed in these extrahepatic sites, indicating local metabolic activation.

Studies have shown that the lung, specifically the bronchiolar and alveolar cells, possesses the enzymatic machinery to metabolize bromobenzene. Research in mice has demonstrated that bromobenzene administration can cause damage to Clara cells within the bronchiolar epithelium. Microsomes prepared from lung tissue have been shown to be capable of forming p-bromophenol from bromobenzene, confirming the potential for local production of bromobenzene-3,4-oxide. This localized formation of the reactive epoxide is thought to play a role in the pulmonary toxicity observed following bromobenzene exposure.

Distinction and Comparative Studies with Other Regioisomeric Bromobenzene Epoxides

Bromobenzene is metabolized to two primary regioisomeric epoxides: bromobenzene-3,4-oxide and bromobenzene-2,3-oxide. These isomers exhibit different chemical reactivities and biological activities. Bromobenzene-3,4-oxide is generally considered to be the more reactive and toxic metabolite. It has a higher propensity to bind covalently to microsomal proteins at its site of formation. In contrast, bromobenzene-2,3-epoxide is more stable, allowing it to diffuse from the microsomes and bind to soluble proteins, such as hemoglobin.

Further research has indicated that these two epoxides may also have different preferences for their macromolecular targets. Structural analyses have suggested that the 2,3-epoxide preferentially binds to cysteinyl residues, whereas the 3,4-epoxide shows a preference for histidinyl residues. This difference in reactivity and binding preference may be a key factor in determining the distinct toxicological profiles of the two isomers.

Comparison of Bromobenzene Epoxide Regioisomers

| Characteristic | Bromobenzene-3,4-oxide | Bromobenzene-2,3-oxide |

|---|---|---|

| Reactivity | More reactive | More stable |

| Primary Binding Site | Microsomal proteins | Soluble proteins (e.g., hemoglobin) |

| Preferred Amino Acid Residue for Binding | Histidinyl | Cysteinyl |

| Associated Phenolic Metabolite | p-bromophenol | o-bromophenol |

Bromobenzene-2,3-oxide Formation and Relative Stability Research

Bromobenzene-2,3-oxide is a significant metabolite of bromobenzene, formed through the action of cytochrome P450 enzymes. nih.gov Research indicates that Bromobenzene-2,3-oxide is the obligatory precursor to bromobenzene-2,3-dihydrodiol, a microsomal metabolite of bromobenzene. tandfonline.com The identification of this dihydrodiol confirms the in vivo formation of the 2,3-oxide. tandfonline.com

Studies comparing the two primary epoxide isomers have revealed important differences in their stability and reactivity. Bromobenzene-2,3-oxide is considered to be the more stable of the two. nih.gov This increased stability allows it to diffuse from its site of formation in the microsomal protein compartment and interact with soluble proteins, such as the hemoglobin beta chain. nih.gov In contrast, the 3,4-isomer is more reactive and tends to bind covalently to microsomal proteins at or near its site of synthesis. nih.gov

The relative stability of Bromobenzene-3,4-oxide has been quantified, with studies determining its half-life in the venous blood of rats to be approximately 13.5 seconds. tandfonline.comnih.gov This short half-life underscores its reactive nature, yet it is sufficient for the compound to circulate and reach extrahepatic tissues. tandfonline.com

| Isomer | Relative Stability | Reactivity | Primary Binding Target | Half-life in Venous Blood |

|---|---|---|---|---|

| Bromobenzene-2,3-oxide | More Stable | Less Reactive | Soluble proteins (e.g., hemoglobin) nih.gov | Data not specified in provided results |

| Bromobenzene-3,4-oxide | Less Stable | More Reactive | Microsomal proteins nih.gov | ~13.5 seconds tandfonline.comnih.gov |

Mechanistic Differences in Formation of Positional Isomers

The regioselectivity of bromobenzene epoxidation, leading to the formation of either the 2,3- or 3,4-oxide, is primarily dictated by the specific cytochrome P450 (CYP) isozymes involved in the metabolic process. nih.gov While the precise electronic and steric factors within the enzyme active sites that govern this selectivity are complex and a subject of ongoing research, distinct patterns of isozyme preference have been identified.

The formation of Bromobenzene-3,4-oxide is predominantly catalyzed by phenobarbital-induced CYP isozymes. nih.gov In contrast, the formation of Bromobenzene-2,3-oxide is favored by 3-methylcholanthrene-induced CYP isozymes. nih.gov This differential induction and catalytic activity of CYP isozymes play a crucial role in determining the ratio of the two positional isomers formed.

The downstream metabolic fate of these isomers also differs significantly. Bromobenzene-3,4-oxide is the established precursor to p-bromophenol. tandfonline.com Conversely, o-bromophenol is formed from the Bromobenzene-2,3-oxide intermediate. tandfonline.com The mechanism of o-bromophenol formation from the 2,3-epoxide is consistent with the occurrence of an NIH shift, a chemical rearrangement where a substituent on an aromatic ring migrates during an oxidation reaction. tandfonline.com Isotope labeling studies have shown that the hydroxylation of bromobenzene to o-bromophenol does not proceed via a direct insertion mechanism, but rather through the 2,3-epoxide intermediate, supporting the involvement of the NIH shift. tandfonline.com

| Isomer Formed | Inducing Agent | Primary Associated CYP Isozymes | Primary Phenolic Metabolite |

|---|---|---|---|

| Bromobenzene-2,3-oxide | 3-Methylcholanthrene | CYP1A1, CYP1A2, CYP1B1 nih.gov | o-bromophenol tandfonline.com |

| Bromobenzene-3,4-oxide | Phenobarbital | CYP1A2, CYP2A6, CYP2B6, CYP3A4 nih.gov | p-bromophenol tandfonline.com |

Molecular Reactivity and Electrophilic Mechanisms of Bromobenzene 3,4 Oxide

Electrophilic Nature and Intrinsic Reactivity of the Epoxide Ring

Epoxides, also known as oxiranes, are three-membered rings containing an oxygen atom and two carbon atoms. umaryland.edulibretexts.org The significant ring strain in this structure makes the carbon atoms highly reactive electrophiles. libretexts.org Nucleophilic attack on one of the electrophilic carbons leads to the opening of the epoxide ring, which relieves this strain. libretexts.org This inherent reactivity makes epoxides important intermediates in various chemical syntheses. rsc.org

The electrophilic character of bromobenzene-3,4-oxide is a key determinant of its biological activity. oup.com As an electrophile, it can react with nucleophilic centers in macromolecules. oup.com The hepatotoxicity of bromobenzene (B47551) is attributed to the covalent modification of cellular proteins by its reactive metabolites, particularly bromobenzene-3,4-oxide. nih.gov

Mechanisms of Covalent Modification with Nucleophilic Centers

The covalent modification of biological macromolecules by reactive electrophiles like bromobenzene-3,4-oxide is a critical mechanism of toxicity. oup.comnih.gov These electrophilic metabolites can form irreversible covalent bonds with nucleophilic centers on proteins, such as sulfur, nitrogen, and oxygen atoms. nih.govacs.org

Alkylation Mechanisms on Biological Macromolecules

Bromobenzene-3,4-oxide can alkylate nucleophilic side chains of amino acids in proteins. Research has shown that it can form adducts with histidine and lysine (B10760008) residues in rat liver proteins in vivo. nih.gov While adducts with sulfur nucleophiles are also formed, the contribution of epoxide metabolites to total covalent binding appears to be less than that of quinone metabolites derived from bromobenzene. nih.gov However, the specific protein targets of these adducts are likely as important as the quantity of adducts formed in determining toxicological outcomes. nih.gov

Reactive electrophiles, including bromobenzene-3,4-oxide, are known to target protein nitrogen nucleophiles at the N-terminus and on the side chains of basic amino acids like lysine and histidine. acs.org

Table 1: Observed Alkylation Adducts of Bromobenzene-3,4-oxide with Amino Acid Residues in Rat Liver Proteins

| Amino Acid Residue | Adduct Structure | Significance |

| Histidine | N-tau-(p-bromophenyl)histidine | Evidence for alkylation of nitrogen nucleophiles in vivo. nih.gov |

| Lysine | N-epsilon-(p-bromophenyl)lysine | Evidence for alkylation of nitrogen nucleophiles in vivo. nih.gov |

Role of Ring Opening and Rearrangement Pathways

The reaction of bromobenzene-3,4-oxide with nucleophiles proceeds through the opening of the strained epoxide ring. libretexts.org This ring-opening can be initiated by nucleophilic attack on one of the epoxide carbons. libretexts.org In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, creating a good leaving group. The nucleophile then attacks the more substituted carbon, as this carbon bears a greater degree of positive charge. libretexts.org This process has characteristics of both SN1 and SN2 reactions. libretexts.org

In addition to nucleophilic attack, bromobenzene-3,4-oxide can undergo rearrangement. For instance, 4-bromophenol (B116583), a major metabolite of bromobenzene, is primarily formed through the non-enzymatic rearrangement of bromobenzene-3,4-oxide. nih.gov The 2,3-oxide isomer of bromobenzene also undergoes spontaneous rearrangement to form 2-bromophenol. nih.gov The formation of various bromophenols from bromobenzene involves several proposed pathways originating from the initial epoxide metabolites. epa.gov

The detoxification of bromobenzene-3,4-oxide can occur through several pathways, including conjugation with glutathione (B108866), which is catalyzed by glutathione S-transferase. tandfonline.comljmu.ac.uk This reaction also involves the nucleophilic attack of the thiol group of glutathione on the epoxide ring, leading to its opening and the formation of a conjugate that can be further metabolized and excreted. ljmu.ac.uk

Table 2: Pathways of Bromobenzene-3,4-oxide Transformation

| Pathway | Description | Key Products |

| Nucleophilic Alkylation | Covalent binding to nucleophilic centers on macromolecules like proteins. nih.govacs.org | Protein adducts (e.g., with histidine, lysine). nih.gov |

| Rearrangement | Spontaneous or catalyzed isomerization to form phenols. nih.govnih.gov | 4-bromophenol. nih.gov |

| Glutathione Conjugation | Enzymatic reaction with glutathione for detoxification. tandfonline.comljmu.ac.uk | Mercapturic acid precursors. ljmu.ac.uk |

| Hydration | Enzymatic hydration catalyzed by epoxide hydrolase. tandfonline.com | Bromobenzene-3,4-dihydrodiol (B1198094). tandfonline.com |

Interaction of Bromobenzene 3,4 Oxide with Biological Macromolecules

Protein Arylation and Adduct Formation

The electrophilic nature of Bromobenzene-3,4-oxide facilitates its reaction with nucleophilic residues on proteins, a process known as arylation. This covalent binding can alter protein structure and function.

Covalent Binding to Protein Sulfhydryl Groups

Bromobenzene-3,4-oxide is known to alkylate protein sulfhydryl groups. epa.govacs.org The primary target for this interaction is the sulfhydryl group of cysteine residues within proteins. This binding is a significant event in the covalent modification of cellular proteins by reactive bromobenzene (B47551) metabolites. acs.orgacs.org The formation of these adducts can be detected using specific antibodies raised against S-(p-bromophenyl)cysteine moieties. acs.orgacs.org

Detoxification of Bromobenzene-3,4-oxide can occur through conjugation with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue. mdpi.comkarger.comkarger.com This reaction, catalyzed by glutathione S-transferases, forms bromobenzene-GSH adducts. mdpi.comnih.gov When glutathione levels are depleted, the reactive epoxide is more likely to bind to protein sulfhydryl groups, leading to cellular damage. karger.comkarger.com In fact, liver necrosis and the arylation of cellular macromolecules occur only after glutathione is no longer available for conjugation. karger.com Studies have shown that at low glutathione concentrations, covalent binding to liver proteins increases significantly. karger.com

Alkylation of Nitrogen Nucleophiles: Histidine and Lysine (B10760008) Residues

In addition to sulfur nucleophiles, Bromobenzene-3,4-oxide can also alkylate nitrogen nucleophiles on protein side chains, specifically the imidazole (B134444) group of histidine and the ε-amino group of lysine. epa.govepa.govresearchgate.netnih.gov Research has provided unequivocal evidence for the in vivo formation of Nτ-(p-bromophenyl)histidine and Nε-(p-bromophenyl)lysine in liver proteins of rats treated with bromobenzene. nih.govku.edu

While these adducts are formed, their quantities are observed to be very low, accounting for less than 1% of the total covalent binding of bromobenzene metabolites to proteins. nih.gov The synthesis of these N-arylated amino acids as standards has been crucial for their identification in protein hydrolysates. researchgate.netnih.gov The relatively small contribution of these epoxide-derived nitrogen adducts suggests that the majority of covalent binding may arise from other reactive metabolites, such as quinones. nih.gov

Identification of Specific Protein Targets in Research Models

Researchers have utilized various techniques, including proteomics and mass spectrometry, to identify specific protein targets of bromobenzene metabolites in vivo. ku.edu These studies have revealed that numerous proteins in different cellular compartments are adducted.

Bromobenzene-3,4-oxide demonstrates a preference for binding to microsomal proteins at its site of formation. epa.govepa.gov In vitro studies using rat liver microsomes have identified several protein bands that are recognized by antibodies specific for S-(p-bromophenyl)cysteine adducts. acs.orgacs.org One such identified target is hydrolase B, a nonspecific esterase. acs.orgacs.org In contrast, the more stable 2,3-epoxide isomer of bromobenzene has been found to bind to soluble proteins. epa.govoup.com

A proteomic analysis of rat liver cytosol identified several adducted proteins, including:

Glutathione S-transferase (GST) oup.com

Liver fatty acid binding protein (L-FABP) oup.com

Carbonic anhydrase oup.com

Structural analysis has indicated differential binding preferences for the two epoxide isomers of bromobenzene. The 3,4-epoxide has been shown to preferentially bind to histidinyl residues, whereas the 2,3-epoxide shows a preference for cysteinyl residues. researchgate.net Specifically, the 2,3-epoxide has been found to bind to the hemoglobin beta chain. epa.govepa.gov This difference in binding specificity may be a crucial factor in determining the cytotoxic potential of each isomer. researchgate.net

Table 1: Identified Protein Targets of Bromobenzene-3,4-oxide

| Cellular Compartment | Protein Target | Reference |

|---|---|---|

| Microsomes | Hydrolase B | acs.orgacs.org |

| Cytosol | Glutathione S-transferase (GST) | oup.com |

| Cytosol | Liver fatty acid binding protein (L-FABP) | oup.com |

Nucleic Acid Interaction Studies (DNA, RNA)

The reactive nature of bromobenzene metabolites, including the 3,4-oxide, also leads to interactions with nucleic acids. t3db.ca In vivo studies have demonstrated that bromobenzene binds to both DNA and RNA in the liver of rats and mice. nih.gov This covalent binding to nucleic acids is considered a potential mechanism for genotoxicity. nih.gov

In vitro experiments have shown that this interaction is mediated by microsomal enzymes, particularly those from the liver. nih.gov The binding of bromobenzene metabolites to polyribonucleotides is most significant with poly(G) and poly(A). nih.gov

Lipid Adduct Formation Research

Research into the direct interaction of Bromobenzene-3,4-oxide with lipids has explored the potential for covalent adduct formation. The metabolism of bromobenzene is well-known to produce chemically reactive intermediates, including Bromobenzene-3,4-oxide, which are capable of covalently modifying endogenous macromolecules. ku.eduacs.org This has prompted investigations into lipids as a potential target for such adduction.

One line of research has indicated the successful elucidation of molecular structures of various metabolites, protein adducts, and even lipid adducts derived from model hepatotoxic compounds like bromobenzene. ku.edu This work utilized isotopic labeling and mass spectrometry to identify molecules that have been covalently modified. ku.edu

However, detailed studies specifically characterizing the structures and quantitative formation of direct, stable covalent adducts between Bromobenzene-3,4-oxide and lipids are not extensively reported in the primary literature. Much of the research concerning the interaction of bromobenzene's reactive metabolites with lipids has centered on the process of lipid peroxidation. itmedicalteam.pl Lipid peroxidation is a mechanism of lipid damage initiated by reactive oxygen species and is a well-documented consequence of bromobenzene-induced toxicity. itmedicalteam.pl

Studies have been conducted to distinguish between the covalent binding of xenobiotics to different macromolecules. For instance, research comparing several hepatotoxic agents found that while some compounds result in significant covalent binding to the alkyl residues of hepatic lipids, this was not observed for bromobenzene under the same experimental conditions. In contrast, the formation of protein adducts by Bromobenzene-3,4-oxide, specifically with amino acid residues such as histidine and lysine, has been demonstrated, although these specific adducts constitute a small fraction of the total covalent binding. nih.gov The majority of covalent binding is attributed to other metabolites and primarily targets proteins. acs.orgnih.gov

While the formation of phospholipid adducts has been identified for other chemical compounds, confirming the methodological feasibility of such analyses, the specific investigation into Bromobenzene-3,4-oxide has more conclusively documented its role in initiating lipid peroxidation rather than forming stable, direct lipid adducts. mdpi.com It is understood that the reactive epoxide can interact with cellular membranes, but the predominant outcome of this interaction appears to be the oxidative degradation of lipids rather than the formation of direct covalent bonds with them.

Enzymatic and Non Enzymatic Biotransformation and Detoxification Pathways of Bromobenzene 3,4 Oxide in Research

Glutathione (B108866) S-Transferase (GST)-Catalyzed Conjugation with Glutathione (GSH)

The conjugation of bromobenzene-3,4-oxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), represents a primary detoxification route. koreascience.kruct.ac.za This process is crucial in mitigating the reactivity of the epoxide intermediate.

Formation of Bromobenzene-GSH Adducts and Isomers

The enzymatic action of GSTs facilitates the nucleophilic attack of the thiol group of GSH on one of the electrophilic carbon atoms of the epoxide ring of bromobenzene-3,4-oxide. nih.gov This results in the formation of a covalent bond and the opening of the epoxide ring, yielding bromobenzene-GSH adducts. nih.gov Specifically, this reaction produces 3,4-Dihydro-3-hydroxy-4-S-glutathionyl bromobenzene (B47551). hmdb.caecmdb.cahmdb.cagenome.jpecmdb.ca Due to the nature of the epoxide ring opening, isomeric forms of the GSH adducts can be formed. nih.gov Research has identified these adducts as key metabolites in the detoxification process. nih.gov

Role of GSH in Research on Metabolic Fate

Glutathione plays a pivotal role in determining the metabolic fate of bromobenzene-3,4-oxide. nih.govnih.gov The availability of hepatic GSH is a critical factor; its depletion can lead to a shift in the metabolic pathway towards the formation of toxic products. nih.gov Studies have shown that conjugation with GSH is a major pathway for the elimination of bromobenzene metabolites, eventually leading to the formation of mercapturic acids which are excreted. uct.ac.zaepa.gov The formation of GSH conjugates serves as a protective mechanism, preventing the reactive epoxide from binding to cellular macromolecules. nih.govuct.ac.za Research has demonstrated that a significant portion of bromobenzene-3,4-oxide can diffuse from hepatocytes, where it is formed, and be trapped by external GSH, highlighting the importance of this pathway in both intracellular and intercellular detoxification. nih.gov

Epoxide Hydrolase-Mediated Hydrolysis

Another significant enzymatic detoxification pathway for bromobenzene-3,4-oxide involves its hydrolysis, a reaction catalyzed by epoxide hydrolase. koreascience.krtandfonline.com This enzyme adds a water molecule to the epoxide, leading to the formation of a less reactive dihydrodiol.

Subsequent Dehydration and Aromatization Research

The bromobenzene-3,4-dihydrodiol (B1198094) formed can undergo further metabolic transformations. Research indicates that this dihydrodiol can be dehydrated, leading to the formation of 4-bromophenol (B116583). epa.gov This dehydration can occur non-enzymatically. epa.gov The aromatization of the dihydrodiol to a phenolic compound represents a significant step in the metabolic cascade. nih.gov In some species, this pathway, following epoxide hydrolase action, is a major contributor to the formation of bromophenol metabolites. epa.gov

Further Metabolic Transformations of Bromobenzene-3,4-oxide Metabolites

The initial metabolites of bromobenzene-3,4-oxide, namely the GSH adducts and the dihydrodiol, are subject to further metabolic conversions. The GSH conjugates are typically processed through the mercapturic acid pathway, leading to their eventual excretion. uct.ac.za The dihydrodiol, as mentioned, can be dehydrated to form 4-bromophenol. epa.gov This bromophenol can then be further oxidized by cytochrome P450 enzymes to form bromocatechols. epa.gov These subsequent transformations highlight the complexity of bromobenzene metabolism, where the initial detoxification of the 3,4-oxide can lead to the formation of other potentially reactive species.

Interactive Data Table: Key Enzymes in Bromobenzene-3,4-oxide Metabolism

| Enzyme | Reactant(s) | Product(s) | Metabolic Pathway |

| Glutathione S-Transferase (GST) | Bromobenzene-3,4-oxide, Glutathione (GSH) | 3,4-Dihydro-3-hydroxy-4-S-glutathionyl bromobenzene | Glutathione Conjugation |

| Epoxide Hydrolase | Bromobenzene-3,4-oxide, Water | Bromobenzene-3,4-dihydrodiol | Hydrolysis |

Interactive Data Table: Metabolites of Bromobenzene-3,4-oxide

| Metabolite | Precursor(s) | Subsequent Transformation(s) |

| 3,4-Dihydro-3-hydroxy-4-S-glutathionyl bromobenzene | Bromobenzene-3,4-oxide, Glutathione | Mercapturic Acid Pathway |

| Bromobenzene-3,4-dihydrodiol | Bromobenzene-3,4-oxide | Dehydration to 4-bromophenol |

| 4-Bromophenol | Bromobenzene-3,4-dihydrodiol | Oxidation to Bromocatechols |

Formation of Bromophenols (e.g., 3- and 4-Bromophenol) via Extended Pathways

The biotransformation of bromobenzene-3,4-oxide can lead to the formation of various bromophenol isomers, notably 3-bromophenol (B21344) and 4-bromophenol, through several distinct and complex pathways. Research has shown that these pathways can vary depending on the animal species studied. nih.govepa.gov

One significant route, often termed the "sulfur-series pathway," results in the formation of 3-bromophenol. This pathway involves the initial conjugation of bromobenzene-3,4-oxide with glutathione, leading to the formation of a 4-S-glutathione conjugate. nih.govwho.int A key intermediate in this process is S-(2-hydroxy-4-bromocyclohexa-3,5-dienyl)-L-cysteine, which is involved in enterohepatic circulation. nih.gov A proposed C-S lyase reaction, which is dependent on pyridoxal (B1214274) phosphate (B84403), is thought to facilitate the final cleavage and aromatization step to produce 3-bromophenol. nih.gov

The formation of 4-bromophenol can occur through multiple mechanisms. In rats, a major pathway is believed to be the non-enzymatic dehydration of the bromobenzene-3,4-dihydrodiol, which is formed from the hydration of bromobenzene-3,4-oxide by the enzyme epoxide hydrolase. epa.govelte.huepa.gov However, another significant pathway involves sulfur-series intermediates, similar to the formation of 3-bromophenol. nih.gov Studies using premercapturic acids derived from bromobenzene-3,4-oxide have shown they can act as precursors to both 3- and 4-bromophenol in rats and guinea pigs. nih.gov The conversion to phenols via this sulfur-intermediate route is reportedly much greater in guinea pigs than in rats, highlighting species-specific metabolic differences. nih.gov Research indicates that cysteine adducts are necessary intermediates in this particular route to phenol (B47542) formation. nih.gov Furthermore, 4-bromophenol is considered a major metabolite of bromobenzene, and its formation can also occur via the rapid, non-enzymatic rearrangement of the parent bromobenzene-3,4-oxide. nih.gov

Table 1: Investigated Pathways for Bromophenol Formation from Bromobenzene-3,4-oxide

| Target Metabolite | Investigated Pathway | Key Intermediates/Processes | Species Studied |

|---|---|---|---|

| 3-Bromophenol | Sulfur-Series Pathway | 4-S-Glutathione conjugate, S-(2-hydroxy-4-bromocyclohexa-3,5-dienyl)-L-cysteine, Enterohepatic circulation, C-S lyase reaction. nih.govwho.int | Rat, Guinea Pig nih.gov |

| 4-Bromophenol | Dihydrodiol Dehydration | Bromobenzene-3,4-dihydrodiol (from epoxide hydrolase action). epa.govelte.hu | Rat epa.gov |

| 4-Bromophenol | Sulfur-Series Pathway | Premercapturic acids, Cysteine adducts. nih.gov | Rat, Guinea Pig nih.gov |

| 4-Bromophenol | Non-enzymatic Rearrangement | Direct rearrangement of bromobenzene-3,4-oxide. nih.gov | - |

Metabolism to Bromocatechols and Other Derivatives

Following their formation, bromophenol metabolites undergo further enzymatic conversion. Specifically, 4-bromophenol, formed from bromobenzene-3,4-oxide, is metabolized to 4-bromocatechol (B119925). nih.govpharmacompass.com This subsequent oxidation of bromophenols to their corresponding bromocatechols is catalyzed by cytochrome P450 enzymes. epa.govitmedicalteam.pl

The metabolic cascade can continue beyond the formation of bromocatechols, leading to other derivatives. Research has shown that redox cycling of 2- and 4-bromocatechol, followed by conjugation with glutathione S-transferase (GST), can produce compounds such as 2-bromo-3-(glutathion-S-yl)hydroquinone and 6-glutathion-S-yl-4-bromocatechol. itmedicalteam.pl These downstream metabolites represent further steps in the complex biotransformation of the initial bromobenzene-3,4-oxide.

Table 2: Secondary Metabolism of Bromophenol and Bromocatechol

| Precursor Metabolite | Enzyme/Process | Resulting Derivative |

|---|---|---|

| 4-Bromophenol | Cytochrome P450 epa.govitmedicalteam.pl | 4-Bromocatechol nih.gov |

| 4-Bromocatechol | Redox Cycling & Glutathione S-transferase (GST) Conjugation itmedicalteam.pl | 6-Glutathion-S-yl-4-bromocatechol itmedicalteam.pl |

| 2-Bromocatechol | Redox Cycling & Glutathione S-transferase (GST) Conjugation itmedicalteam.pl | 2-Bromo-3-(glutathion-S-yl)hydroquinone itmedicalteam.pl |

Research on Premercapturic and Mercapturic Acid Formation

A primary detoxification pathway for the reactive bromobenzene-3,4-oxide involves conjugation with glutathione (GSH). nih.gov This reaction is catalyzed by microsomal glutathione S-transferases (GSTs) and results in the formation of bromobenzene-GSH adducts. mdpi.com This conjugation is a critical step that precedes the urinary excretion of metabolites as premercapturic and mercapturic acids. t3db.ca

The formation of mercapturic acid is a multi-step process. Following the initial conjugation of bromobenzene-3,4-oxide with GSH to form an S-glutathione conjugate, subsequent enzymatic hydrolysis and N-acetylation occur. tandfonline.com This sequence leads to the formation of an intermediate known as a premercapturic acid (specifically, N-acetyl-S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)-l-Cys). tandfonline.com This premercapturic acid is a precursor that, upon acid-catalyzed dehydration, yields the final, more stable S-(4-bromophenyl)mercapturic acid, which is then excreted. tandfonline.com Research has identified premercapturic acid metabolites of bromobenzene that are derived from the 3,4-oxide intermediate. e-jehs.org

Table 3: Key Stages in the Mercapturic Acid Pathway for Bromobenzene-3,4-oxide

| Stage | Description | Key Molecules/Enzymes | Product |

|---|---|---|---|

| 1. Conjugation | The epoxide ring of bromobenzene-3,4-oxide is attacked by glutathione. | Bromobenzene-3,4-oxide, Glutathione (GSH), Glutathione S-transferase (GST). mdpi.com | S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)GSH. tandfonline.com |

| 2. Hydrolysis & Acetylation | The glutathione conjugate undergoes hydrolysis and N-acetylation. | γ-glutamyltransferase (GGT), Dipeptidases (DP), Cys S-conjugate N-acetyltransferase (NAT8). tandfonline.com | Premercapturic acid (N-acetyl-S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)-l-Cys). tandfonline.com |

| 3. Dehydration | The premercapturic acid is dehydrated, often catalyzed by the acidity of urine. | Premercapturic acid. tandfonline.com | S-(4-bromophenyl)mercapturic acid. tandfonline.com |

Analytical and Methodological Approaches in Bromobenzene 3,4 Oxide Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a foundational tool in the analysis of bromobenzene (B47551) metabolites, allowing for the separation of complex biological mixtures to isolate specific compounds of interest.

High-Performance Liquid Chromatography (HPLC) is a versatile and essential technique for profiling the metabolites of bromobenzene, including those derived from Bromobenzene-3,4-oxide. nih.govalliedacademies.org Its application allows for the separation and purification of various metabolic products from biological samples like urine, bile, and tissue homogenates. nih.govnih.gov

Research has employed HPLC to simultaneously quantify both phenolic and mercapturic acid-type metabolites of bromobenzene. nih.gov A common approach involves using a C18 reverse-phase column, which separates compounds based on their hydrophobicity. nih.gov A gradient elution system, typically combining a phosphate (B84403) buffer and an organic solvent like acetonitrile, allows for the effective resolution of metabolites with varying polarities. nih.gov UV detection is frequently used for quantification, often set at a wavelength of 225 nm to detect the aromatic structures present in the metabolites. nih.gov

Specific applications of HPLC have been pivotal in isolating and purifying glutathione (B108866) conjugates of bromobenzene. nih.gov Studies have successfully separated two distinct bromobenzene-glutathione conjugates from in vivo and in vitro samples, which were subsequently identified by NMR spectroscopy. nih.gov The data from these separations suggest that both conjugates are formed via the Bromobenzene-3,4-oxide intermediate. nih.gov Furthermore, radio-HPLC, which combines HPLC with radiolabel detection, has been used to search for specific protein adducts, such as Nτ-(p-bromophenyl)histidine and Nε-(p-bromophenyl)lysine, in liver protein hydrolysates from rats treated with radiolabeled bromobenzene. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Phosphate Buffer (0.1 M, pH 9 + 5 mM tetrabutylammonium (B224687) dihydrogen phosphate) and Acetonitrile Gradient |

| Detection | Ultraviolet (UV) at 225 nm |

| Internal Standards | Benzylmercapturic acid, o-chlorophenol |

Gas Chromatography (GC) is another powerful technique used for the identification and quantification of volatile metabolites of bromobenzene. umich.educhemrxiv.org This method is particularly suited for analyzing phenolic metabolites that are formed following the epoxidation of the parent compound. umich.edu

A key application of GC in this field is the enzymatic assay of bromobenzene oxidation. umich.edu Research has utilized GC with an electron capture detector (GC/ECD) to measure the formation of o-bromophenol and p-bromophenol. umich.edu These metabolites are indicative of the two primary metabolic pathways: the formation of bromobenzene-2,3-epoxide (leading to o-bromophenol) and bromobenzene-3,4-epoxide (leading to p-bromophenol). umich.edu The high sensitivity of the electron capture detector is well-suited for detecting these halogenated phenols. umich.edu For quantitative analysis, an internal standard, such as p-chlorophenol, is often used to ensure accuracy. umich.edu The use of GC has been instrumental in studies investigating how different enzyme inducers, like phenobarbital (B1680315) or 3-methylcholanthrene, selectively affect these metabolic pathways. umich.edu

| Parameter | Condition |

|---|---|

| Detector | Electron Capture Detector (ECD) |

| Target Analytes | o-bromophenol, p-bromophenol |

| Internal Standard | p-chlorophenol |

| Application | Assay of hepatic microsomal epoxidation of bromobenzene |

Mass Spectrometry Applications for Structural Elucidation

Mass spectrometry (MS) is indispensable for the structural elucidation of bromobenzene metabolites and their adducts with macromolecules. When coupled with chromatographic separation, it provides definitive identification and characterization.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the detection and identification capabilities of MS, making it a cornerstone for characterizing bromobenzene metabolites and adducts. epa.govnih.gov This technique has been widely used to analyze urinary metabolites in various animal models, confirming that mercapturic acids derived from the glutathione conjugation of Bromobenzene-3,4-oxide are primary metabolic products. epa.gov

GC/MS has provided unequivocal evidence for the covalent binding of Bromobenzene-3,4-oxide to protein nucleophiles. nih.gov By analyzing hydrolysates of liver proteins from bromobenzene-treated rats, researchers have identified specific adducts such as Nτ-(p-bromophenyl)histidine and Nε-(p-bromophenyl)lysine. nih.gov Although these adducts were found in very low amounts, their detection confirms that the epoxide metabolite can alkylate nitrogen nucleophiles on proteins in vivo. nih.gov

A specialized method involving alkaline permethylation followed by GC/MS analysis has been developed to identify metabolites covalently bound to protein sulfur nucleophiles. nih.gov This process converts the protein-S-adducts into more stable and extractable thioanisole (B89551) derivatives, which can then be identified with high sensitivity by GC/MS. nih.gov This approach has demonstrated that while epoxide metabolites do form sulfur adducts, the majority of covalent binding may arise from secondary quinone metabolites. nih.gov

| Adduct Type | Specific Adduct Identified | Reference |

|---|---|---|

| Protein Nitrogen Adducts | Nτ-(p-bromophenyl)histidine | nih.gov |

| Protein Nitrogen Adducts | Nε-(p-bromophenyl)lysine | nih.gov |

| Protein Sulfur Adducts | Thioanisole derivatives (after permethylation) | nih.gov |

Fast Atom Bombardment (FAB) is a soft ionization mass spectrometry technique particularly useful for analyzing non-volatile, thermally unstable, and polar compounds. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates ions from the sample molecules with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are then analyzed by the mass spectrometer. wikipedia.org

This technique is highly applicable to the structural confirmation of conjugated metabolites, which are often difficult to analyze by other MS methods due to their polarity and thermal lability. nih.gov For instance, FAB-MS has been successfully used to obtain mass spectra of conjugated metabolites of other aromatic hydrocarbons, such as benzo(a)pyrene glucuronides and sulfates. nih.gov In the context of bromobenzene metabolism, FAB-MS would be an effective tool for confirming the structures of glutathione conjugates, glucuronides, and other polar metabolites derived from Bromobenzene-3,4-oxide, providing molecular weight information and some structural details from fragmentation patterns. creative-proteomics.comnih.gov The ability to analyze intact conjugated metabolites without derivatization is a significant advantage of this method. creative-proteomics.com

Identifying the specific cellular proteins targeted by reactive metabolites like Bromobenzene-3,4-oxide is crucial for understanding the molecular mechanisms of toxicity. Proteomic techniques provide a global approach to discover these protein targets. nih.govacs.org

A common proteomic workflow involves treating animals with radiolabeled bromobenzene (e.g., ¹⁴C-bromobenzene). acs.org Liver tissue is then fractionated (e.g., into cytosolic, microsomal, and mitochondrial fractions), and the proteins are separated by two-dimensional gel electrophoresis (2-DE). nih.govacs.org This technique separates proteins based on both their isoelectric point (pI) and molecular mass. nih.gov The radioactive spots on the gel, which correspond to proteins that have been covalently modified by the bromobenzene metabolite, are then excised. nih.govacs.org

Following excision, the proteins are digested, typically with an enzyme like trypsin, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-MS or LC-MS/MS). nih.gov The mass spectral data are then used to search protein databases to identify the specific protein that was adducted. nih.govacs.org This approach has led to the identification of dozens of specific protein targets of bromobenzene metabolites in the liver. nih.govku.edu These targets include enzymes involved in critical cellular functions, such as glutathione S-transferases, carbonic anhydrase III, and liver fatty acid binding protein. epa.gov By identifying the protein targets, researchers can form hypotheses about which adduction events are most significant to the resulting cytotoxicity. acs.org

| Identified Protein Target | Cellular Fraction | Reference |

|---|---|---|

| Glutathione S-Transferase A1/A2 | Cytosol | ku.eduepa.gov |

| Carbonic Anhydrase III | Cytosol | epa.gov |

| Liver Fatty Acid Binding Protein | Cytosol | epa.gov |

| Microsomal Esterase (Hydrolase B) | Microsomes | acs.org |

| Selenium-Binding Protein 1 | Cytosol | nih.gov |

| Aldehyde Dehydrogenase | Cytosol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Direct structural confirmation of bromobenzene-3,4-oxide using Nuclear Magnetic Resonance (NMR) spectroscopy is not feasible due to the compound's extreme reactivity and instability. As a transient metabolic intermediate, bromobenzene-3,4-oxide has not been successfully isolated or synthesized in a stable form that would permit conventional NMR analysis. epa.gov Its existence is ephemeral, as it readily rearranges to form p-bromophenol, is enzymatically hydrated to a dihydrodiol, or covalently binds to cellular macromolecules. ljmu.ac.uk

Consequently, the structural characterization of bromobenzene-3,4-oxide is primarily inferential, relying on the analysis of its more stable downstream metabolites and adducts. Researchers have synthesized and characterized the specific products that result from the reactions of bromobenzene-3,4-oxide. For instance, to confirm that the epoxide alkylates nitrogen nucleophiles on proteins in vivo, stable standards of anticipated adducts like Nτ-(p-bromophenyl)histidine and Nε-(p-bromophenyl)lysine were synthesized. nih.gov The structures of these synthesized adducts were confirmed using techniques including NMR and mass spectrometry. By subsequently identifying these same adducts in protein hydrolysates from animals exposed to bromobenzene, researchers provide unequivocal evidence for the in situ formation and specific reactivity of the parent bromobenzene-3,4-oxide. nih.gov This indirect approach, confirming the structure of the "footprint" left by the reactive metabolite, serves as the standard method for its structural verification in biological systems.

Immunochemical Methods for Adduct Detection and Quantitation

Immunochemical techniques provide highly sensitive and specific means for detecting and quantifying the covalent adducts formed by bromobenzene-3,4-oxide with cellular macromolecules. These methods are crucial for identifying specific protein targets and understanding the molecular initiating events of toxicity.

To facilitate the detection of adducts originating specifically from bromobenzene-3,4-oxide, polyclonal antibodies have been developed. In one key approach, rabbits were immunized with a conjugate of p-bromophenylmercapturic acid and keyhole limpet hemocyanin. acs.org This strategy generated antibodies with high specificity for S-(p-bromophenyl)cysteine moieties, which are characteristic adducts formed from the reaction of bromobenzene-3,4-oxide with sulfhydryl groups on proteins. acs.org

These specific antibodies are utilized in a competitive ELISA format. This assay allows for the quantitation of bromobenzene-3,4-oxide adducts in biological samples. The assay's high titer and specificity, confirmed through tests with various hapten analogues, enable the sensitive measurement of these specific adducts even in complex protein mixtures. acs.org

The same antibodies developed for ELISA are also powerful tools in Western blot analysis for identifying individual proteins targeted by bromobenzene-3,4-oxide. acs.org Following the separation of proteins from a biological sample (e.g., liver microsomes) by gel electrophoresis and transfer to a membrane, the affinity-purified antibodies are used to probe for and bind to proteins containing the S-(p-bromophenyl)cysteine adduct. acs.orglookchem.com

This technique allows for the visualization of specific protein bands that have been arylated by the epoxide. In studies using liver microsomes incubated with [14C]-bromobenzene, Western blot analysis using these antibodies identified a distinct set of protein bands. The presence of the adduct was confirmed as these same bands also showed radioactivity from the carbon-14 (B1195169) label, demonstrating the dual utility of immunochemical and radiolabeling methods in confirming protein targets. acs.org

Table 1: Immunochemical Methods for Bromobenzene-3,4-oxide Adduct Detection

| Method | Description | Key Findings | References |

|---|---|---|---|

| Competitive ELISA | Utilizes polyclonal antibodies raised against p-bromophenylmercapturic acid to quantify adducts. | High antibody titer and specificity for S-(p-bromophenyl)cysteine moieties. Allows for quantitative measurement of adducts. | acs.org |

| Western Blot | Employs the same specific antibodies to identify adducted proteins separated by gel electrophoresis. | Recognized a limited number of specific protein bands in rat liver microsomes. Findings correlated with radiolabeling data. | acs.orglookchem.com |

Radiolabeling Strategies in Metabolic and Binding Studies (e.g., [14C]-Bromobenzene)

Radiolabeling is a cornerstone technique in the study of bromobenzene metabolism and toxicity, providing a powerful means to trace the fate of the parent compound and its metabolites, including bromobenzene-3,4-oxide. The use of bromobenzene labeled with Carbon-14 ([14C]-Bromobenzene) is a common strategy. nih.govku.edu This approach allows for sensitive detection and quantification of the compound and its derivatives in various biological compartments and bound to macromolecules.

By administering [14C]-bromobenzene to in vivo or in vitro systems, researchers can track the distribution of the radiolabel. ku.edu This has been instrumental in demonstrating the covalent binding of reactive metabolites to proteins, a key event in bromobenzene-induced hepatotoxicity. nih.gov For example, after exposing rats to [14C]-bromobenzene, liver proteins are isolated, and the amount of covalently bound radioactivity is measured, providing a direct quantification of the total adducts formed. mdpi.com

This technique is often paired with other analytical methods. When combined with chromatography and mass spectrometry, it helps in identifying specific radiolabeled metabolites and protein adducts. nih.gov The correlation between the detection of a [14C]-labeled protein adduct and its simultaneous identification by an antibody in a Western blot provides powerful, cross-validating evidence of its identity. acs.org

In Vitro and Ex Vivo Experimental Model Systems in Research

In vitro and ex vivo models are indispensable for dissecting the specific biochemical pathways involved in the formation and detoxification of bromobenzene-3,4-oxide, isolating them from the systemic complexities of a whole organism.

Isolated subcellular fractions and cells from the liver, the primary site of bromobenzene metabolism, are the most widely used model systems.

Isolated Liver Microsomes : This fraction is rich in cytochrome P450 enzymes, the catalysts for the initial epoxidation of bromobenzene to bromobenzene-3,4-oxide. nih.govnih.gov Incubating bromobenzene with liver microsomes allows for the study of the formation of the epoxide and its immediate downstream products, such as p-bromophenol, in a controlled environment. nih.gov Microsomal systems have been critical in demonstrating how different inducers of cytochrome P450, like phenobarbital, can selectively increase the rate of formation of bromobenzene-3,4-oxide. nih.gov

Isolated Hepatocytes : The use of intact liver cells provides a more complete model, retaining both the metabolic activation machinery (microsomes) and the primary detoxification pathways, including conjugation with glutathione (GSH). ljmu.ac.ukku.edu Studies with isolated hepatocytes have been crucial in demonstrating that bromobenzene-3,4-oxide is stable enough to diffuse from its site of formation in the endoplasmic reticulum, cross the cytoplasm, and exit the cell. umaryland.edu These models allow researchers to study the balance between metabolic activation and detoxification and how depletion of cellular GSH leads to increased covalent binding and cytotoxicity. ljmu.ac.uk

Cytosol : The soluble fraction of the cell, or cytosol, contains key detoxification enzymes, such as glutathione S-transferases. nih.gov By adding cytosol to in vitro systems containing liver microsomes, researchers can study the enzymatic detoxification of bromobenzene-3,4-oxide via conjugation with glutathione. nih.gov Cytosolic fractions from different organs have been used to demonstrate tissue-specific differences in the capacity to detoxify the epoxide. nih.gov

Table 2: In Vitro and Ex Vivo Models in Bromobenzene-3,4-oxide Research

| Model System | Primary Use | Key Research Findings | References |

|---|---|---|---|

| Liver Microsomes | Studying metabolic activation (epoxidation). | Site of cytochrome P450-mediated formation of bromobenzene-3,4-oxide; used to study effects of enzyme inducers. | nih.govnih.gov |

| Isolated Hepatocytes | Investigating the balance of activation, detoxification, and toxicity in an intact cell. | Demonstrated diffusion of the epoxide out of the cell; linked glutathione depletion to covalent binding and cell death. | ljmu.ac.ukku.eduumaryland.edu |

| Cytosol | Analyzing enzymatic detoxification pathways. | Contains glutathione S-transferases that conjugate and detoxify bromobenzene-3,4-oxide. | nih.gov |

Lung and Kidney Slice/Cytosol Models for Extrahepatic Metabolism Research

The investigation of bromobenzene's extrahepatic metabolism, particularly the fate of its reactive intermediate Bromobenzene-3,4-oxide, has been significantly advanced by the use of in vitro models such as precision-cut tissue slices and cytosolic fractions from the lung and kidney. These models allow for the study of tissue-specific metabolic activation and detoxification pathways, providing insights into the mechanisms of organ-specific toxicity while maintaining a controlled experimental environment.

Research has established that both the lung and kidney possess the enzymatic machinery necessary to metabolize bromobenzene, although the rates and primary pathways can differ from the liver and from each other. nih.govnih.gov These extrahepatic tissues are not only exposed to metabolites circulating from the liver but are also capable of in situ bioactivation of the parent compound. mdpi.com

Lung Slice and Cytosol Studies

Precision-cut lung slices have proven to be a valuable tool for examining the metabolism of bromobenzene. This model preserves the complex architecture of the lung, including the various cell types like the bronchiolar Clara cells and alveolar Type II cells, which are known to contain cytochrome P-450 monooxygenases. nih.gov Studies using lung slices have focused on quantifying the formation of reactive intermediates by measuring their conjugation with glutathione (GSH).

An assay was developed to measure the rate of bromobenzene-glutathione (GSH) adduct formation in lung slices, providing a quantitative index of reactive metabolite generation. nih.gov Research has shown that the metabolism of bromobenzene to its GSH conjugates in lung slices is linear for approximately 20 minutes and continues for over 160 minutes. nih.gov This indicates a sustained capacity for metabolic activation within this tissue.

Furthermore, studies utilizing lung cytosol have demonstrated its capacity to detoxify Bromobenzene-3,4-oxide. nih.gov This detoxification is primarily achieved through conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs) present in the cytosol. nih.govwur.nl The ability of lung cytosol to detoxify the reactive epoxide suggests a protective mechanism within the tissue. However, the balance between activation and detoxification is crucial, and it is proposed that Bromobenzene-3,4-oxide may play a significant role in the lung toxicity observed following bromobenzene administration. nih.gov

Table 1: Research Findings in Lung Slice Models for Bromobenzene Metabolism

| Parameter Studied | Key Finding | Reference |

|---|---|---|

| Metabolite Formation | Formation of bromobenzene-glutathione conjugates is a key metabolic pathway. | nih.gov |

| Metabolic Rate | The rate of GSH-conjugate formation is linear for at least 20 minutes. | nih.gov |

| Cellular Locus | Bronchiolar and alveolar cells are primary sites of Phase I metabolism. | mdpi.com |

| Effect of Inhibitors | Piperonyl butoxide significantly reduces the formation of GSH adducts. | nih.gov |

| Cell-Specific Injury | Damage to alveolar epithelial cells (by butylated hydroxytoluene or carbon tetrachloride) reduces metabolism, while damage to bronchiolar cells (by naphthalene) has little effect. | nih.gov |

Kidney Slice and Cytosol Studies

The kidney is another primary site for the extrahepatic metabolism and toxicity of bromobenzene. Kidney tissue is exposed to both the parent compound and its metabolites produced in the liver and transported via the bloodstream. psu.edu In vitro models using kidney slices and cytosol have been instrumental in elucidating the renal handling of bromobenzene and its derivatives.

Studies with renal cortical slices have shown that while bromobenzene itself has little immediate effect, its downstream metabolites are potent nephrotoxicants. psu.edu For instance, metabolites such as 4-bromocatechol (B119925) and various bromophenol isomers cause a dose-dependent decrease in the accumulation of organic anions like p-aminohippurate, which is a marker for renal proximal tubular function. psu.edu

Kidney microsomes have been found to metabolize bromobenzene metabolites like o-bromophenol, albeit less rapidly than liver microsomes. nih.govpsu.edu Like the lung, kidney cytosol is capable of detoxifying Bromobenzene-3,4-oxide, primarily through GSH conjugation. nih.gov The glutathione conjugates formed in the liver and other tissues are transported to the kidney for further processing and eventual excretion as mercapturic acids. wur.nl However, the kidney is also a target for toxicity from secondary metabolites. Research suggests that metabolites like 2-bromohydroquinone may be formed in the liver and transported to the kidney, where they elicit toxic effects. nih.govpsu.edu

Table 2: Research Findings in Kidney Tissue Models for Bromobenzene Metabolism | Model System | Parameter Studied | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Renal Cortical Slices | Toxicity of Metabolites | Bromobenzene metabolites (e.g., 4-bromocatechol, bromophenols) decrease organic anion accumulation, indicating functional impairment. | psu.edu | | Kidney Microsomes | Metabolic Capacity | Metabolize o-bromophenol less rapidly than liver microsomes. | nih.gov | | Kidney Cytosol | Detoxification | Capable of detoxifying Bromobenzene-3,4-oxide, likely via GSH conjugation. | nih.gov | | Metabolite Distribution | After administration, bromophenol metabolites are found at their highest concentrations in the kidney. | epa.gov |

Computational and Theoretical Studies on Bromobenzene 3,4 Oxide Reactivity

Molecular Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory)

Molecular modeling serves as a powerful method for investigating the structure and electronic properties of bromobenzene-3,4-oxide. Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to model aromatic compounds and their metabolites. worldscientific.comakj.az These calculations can determine the molecule's optimized geometry, bond lengths, bond angles, and electronic structure with a high degree of accuracy. akj.az Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) are standard for these types of investigations. worldscientific.comresearchgate.net

Computational software can generate various descriptors for bromobenzene-3,4-oxide, providing a foundational understanding of its physicochemical properties. These computed properties are essential for predicting the molecule's behavior in biological systems. nih.gov

Table 1: Computed Physicochemical Properties of Bromobenzene-3,4-oxide This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H5BrO | nih.gov |

| Molecular Weight | 173.01 g/mol | nih.gov |

| IUPAC Name | 3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene | nih.gov |

| Monoisotopic Mass | 171.95238 Da | nih.gov |

| XLogP3-AA (LogP) | 1.4 | nih.gov |

| Topological Polar Surface Area | 12.5 Ų | nih.gov |

Data sourced from computational models via PubChem. nih.gov

Prediction of Reactivity and Electrophilicity of Bromobenzene-3,4-oxide

Quantum chemical calculations are instrumental in predicting the reactivity and electrophilic nature of bromobenzene-3,4-oxide. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain insights into its chemical behavior. worldscientific.comresearchgate.net The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its electron-donating capacity. researchgate.net A small HOMO-LUMO energy gap is often indicative of high chemical reactivity. researchgate.net

The electrophilicity of bromobenzene-3,4-oxide is a key determinant of its toxicity, as it drives the molecule to react with biological nucleophiles. The strained three-membered epoxide ring is a potent electrophilic site. Computational models can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-poor (electrophilic) regions that are susceptible to nucleophilic attack. acs.org The bromine atom, being an electron-withdrawing group, also influences the electron distribution within the benzene (B151609) ring. studymind.co.uk

Table 2: Key Quantum Chemical Descriptors for Reactivity Prediction This table is interactive. Click on the headers to sort the data.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the energy of the outermost electron orbital; related to the capacity to donate electrons. |

| LUMO Energy | Represents the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. A lower LUMO energy suggests a stronger electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher reactivity and lower kinetic stability. researchgate.net |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the electrophilic power of a molecule. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

Theoretical Insights into Mechanisms of Covalent Binding and Adduct Formation

Bromobenzene-3,4-oxide exerts its toxicity primarily through the covalent modification of cellular macromolecules, especially proteins. nih.govacs.org It functions as an alkylating agent, forming covalent bonds (adducts) with nucleophilic amino acid residues. nih.gov Computational chemistry provides a framework for elucidating the mechanisms of this binding. acs.org

Theoretical studies can model the reaction pathways between the epoxide and the side chains of amino acids like cysteine (thiol group), histidine (imidazole nitrogen), and lysine (B10760008) (ε-amino group). nih.gov By calculating the potential energy surface for these reactions, researchers can identify the transition state structures and determine the activation energies required for adduct formation. acs.orgtheses.cz A lower activation energy for a specific pathway suggests that the corresponding adduct is more likely to form.

In vivo studies have confirmed that bromobenzene-3,4-oxide alkylates histidine and lysine residues in rat liver proteins. nih.govacs.org While these specific adducts may account for a small percentage of the total covalent binding compared to adducts from secondary quinone metabolites, their formation is direct evidence of the epoxide's reactivity. nih.gov Computational insights suggest that the toxicological importance of an adduct may be related more to the specific protein target and the site of modification rather than the absolute quantity of the adduct formed. nih.gov

Computational Approaches to Understanding Enzyme-Substrate Interactions in Epoxidation

The formation of bromobenzene-3,4-oxide from its parent compound, bromobenzene (B47551), is a metabolic process catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov Specifically, isozymes like CYP2B6 and CYP3A4 are involved in this epoxidation reaction. nih.gov Understanding how the bromobenzene substrate interacts with the enzyme's active site is crucial for explaining the regioselectivity of the reaction (i.e., why the 3,4-epoxide is formed).

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model these enzyme-substrate interactions. uah.esnih.gov

Molecular Docking: This method predicts the preferred orientation of the substrate (bromobenzene) when it binds to the active site of the CYP enzyme. It helps identify key stabilizing interactions, such as hydrophobic and van der Waals forces, that position the 3,4-double bond of bromobenzene near the enzyme's catalytic heme-iron-oxo complex. anilmishra.name

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the enzyme and the substrate. uah.es

More advanced hybrid methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can be used to model the chemical reaction itself. akj.az In a QM/MM simulation, the reacting parts of the system (the substrate and the catalytic core of the enzyme) are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This approach provides detailed mechanistic insights into the transfer of an oxygen atom to the benzene ring, leading to the formation of bromobenzene-3,4-oxide. akj.az

Advanced Research Perspectives and Unexplored Areas

Integration of Multi-Omics Data (e.g., Metabolomics and Proteomics) to Elucidate Biochemical Roles

A comprehensive understanding of the biochemical impact of bromobenzene-3,4-oxide requires moving beyond traditional toxicological assessments. The integration of multi-omics data, particularly metabolomics and proteomics, provides a powerful, systems-level view of the molecular changes induced by this reactive epoxide. This approach allows for a more holistic elucidation of its biochemical roles. metwarebio.com

Metabolomics offers a snapshot of the small-molecule metabolites within a biological system, revealing perturbations in metabolic pathways following exposure. mdpi.comnih.govnih.gov For instance, the formation of bromobenzene-3,4-oxide is known to deplete cellular glutathione (B108866) (GSH) stores. nih.govnih.gov Metabolomic profiling can quantify this depletion and uncover downstream consequences, such as disruptions in energy and lipid metabolism. nih.govnih.gov By mapping these metabolic shifts, researchers can gain deeper insights into the cellular responses to bromobenzene (B47551) exposure. mdpi.com

Proteomics , the large-scale study of proteins, complements metabolomics by identifying the specific protein targets of reactive metabolites like bromobenzene-3,4-oxide. nih.govacs.org Studies using techniques like two-dimensional gel electrophoresis combined with mass spectrometry have identified numerous cytosolic protein targets for bromobenzene metabolites. nih.govacs.org This demonstrates that the covalent binding of these metabolites to proteins is not a random event. nih.govacs.org Identifying these specific protein targets is a crucial step in distinguishing toxicologically significant binding events from those that may be inconsequential. nih.gov

The true analytical power emerges from the integration of these omics datasets . metwarebio.comresearchgate.net Combining proteomics and metabolomics can directly link the modification of a specific enzyme (a proteomic event) with the resulting changes in its corresponding metabolic pathway (a metabolomic event). metwarebio.com For example, toxicogenomic approaches that combine proteomics and transcriptomics have confirmed the involvement of glutathione-S-transferase isozymes and epoxide hydrolase in bromobenzene metabolism. nih.gov Such integrated strategies are essential for building detailed models of toxicity and understanding the complete biochemical cascade initiated by bromobenzene-3,4-oxide. metwarebio.comnih.gov

Development of Novel Chemical Probes and Analogs for Mechanistic Research

The high reactivity and transient nature of bromobenzene-3,4-oxide make it challenging to study directly. nih.gov The development of novel chemical probes and stable analogs is a critical research area for overcoming these obstacles and enabling detailed mechanistic investigations. mskcc.orgolemiss.edu These chemical tools are designed to mimic the epoxide's properties but with modifications that facilitate detection and characterization of its cellular interactions. mskcc.org

One promising strategy is the creation of "clickable" chemical probes . nih.gov These probes are analogs of the reactive metabolite that contain a bioorthogonal group, like an alkyne or an azide. nih.govacs.org This group allows for the specific attachment of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) after the probe has bound to its cellular targets. nih.govresearchgate.net This "click chemistry" approach enables the visualization and enrichment of adducted proteins, making it easier to identify them. nih.govresearchgate.net

Another approach involves synthesizing stabilized, non-reactive analogs . These molecules retain the structural features of bromobenzene-3,4-oxide but lack its high reactivity. They can be used to study binding interactions with target proteins without the complication of covalent modification, which is useful for techniques like X-ray co-crystallography to determine precise binding sites.

Furthermore, isotopically labeled probes are invaluable for tracing the metabolic fate of the epoxide and quantifying its adducts using mass spectrometry. nih.gov The development of these varied chemical tools is crucial for probing the function of reactive metabolites in their native cellular environment. mskcc.orgescholarship.org

| Research Approach | Description | Application in Bromobenzene-3,4-Oxide Research |

| "Clickable" Probes | Analogs containing bioorthogonal functional groups (e.g., alkynes, azides) for attaching reporter tags. nih.gov | Visualization and enrichment of proteins and other macromolecules adducted by the epoxide, facilitating their identification. researchgate.net |

| Stabilized Analogs | Non-reactive molecules that mimic the structure of the epoxide. | Studying binding interactions with enzymes and receptors without covalent modification, aiding in structural biology studies. |